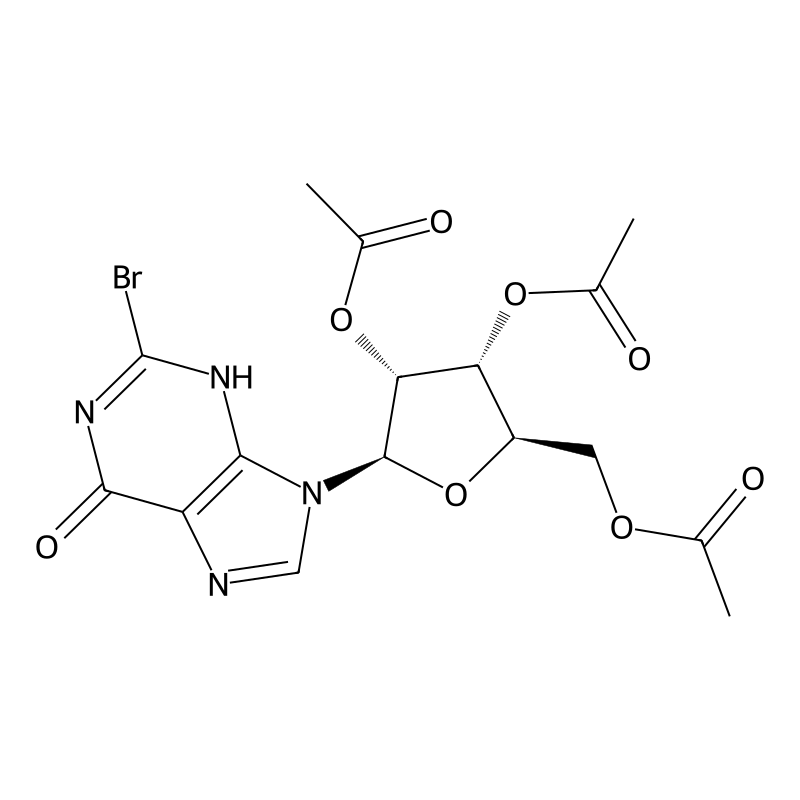

2-Bromo-2',3',5'-tri-O-acetylinosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Bromo-2',3',5'-tri-O-acetylinosine is a derivative of inositol, specifically modified by the addition of a bromine atom at the 2-position and the acetylation of the hydroxyl groups at the 2', 3', and 5' positions. This compound is characterized by its molecular formula, C₁₃H₁₅BrN₄O₇, and a molecular weight of approximately 374.19 g/mol . The presence of bromine and acetyl groups significantly influences its chemical reactivity and biological properties.

- Acetylation Reactions: The acetyl groups can be hydrolyzed under basic or acidic conditions, regenerating the hydroxyl groups.

- Bromination: The bromine atom can participate in substitution reactions, allowing for further functionalization.

- Deacetylation: This reaction can occur through enzymatic or chemical means, often leading to increased biological activity due to the exposure of hydroxyl groups.

These reactions are essential for modifying the compound for various applications in research and pharmaceuticals .

2-Bromo-2',3',5'-tri-O-acetylinosine exhibits notable biological activities. It acts as a nucleoside analog, which can interfere with nucleic acid synthesis in various organisms. This property makes it a potential candidate for antiviral and anticancer therapies. Its mechanism involves incorporation into RNA or DNA, leading to chain termination or misincorporation during replication processes .

Additionally, studies have indicated that this compound may possess immunomodulatory effects, enhancing or inhibiting immune responses depending on the context of use .

The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine typically involves several steps:

- Bromination: Starting from inositol, bromination is achieved using bromine in an appropriate solvent under controlled conditions.

- Acetylation: The resulting brominated inositol undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the tri-O-acetylated product.

These methods allow for the efficient production of the compound while maintaining high purity levels .

The applications of 2-Bromo-2',3',5'-tri-O-acetylinosine span various fields:

- Pharmaceuticals: Its properties as a nucleoside analog make it valuable in drug development for antiviral and anticancer therapies.

- Biochemical Research: It serves as a tool for studying nucleic acid metabolism and function.

- Immunology: The compound's immunomodulatory effects can be explored for therapeutic interventions in autoimmune diseases .

Interaction studies have shown that 2-Bromo-2',3',5'-tri-O-acetylinosine can interact with various enzymes involved in nucleic acid synthesis. For example, it may inhibit polymerases by mimicking natural substrates. Additionally, its effects on cellular pathways related to immune responses highlight its potential as an immunotherapeutic agent .

Several compounds share structural similarities with 2-Bromo-2',3',5'-tri-O-acetylinosine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetyl-2',3',5'-tri-O-acetylinosine | Lacks bromine; only has acetyl groups | Primarily used as a nucleoside analog |

| 8-Bromoguanosine | Contains bromine at a different position | Exhibits distinct antiviral properties |

| 2'-Deoxy-2'-bromoinosine | Similar structure but lacks acetyl groups | Focused on DNA synthesis inhibition |

The uniqueness of 2-Bromo-2',3',5'-tri-O-acetylinosine lies in its specific combination of bromination and acetylation, which enhances its biological activity compared to these similar compounds .